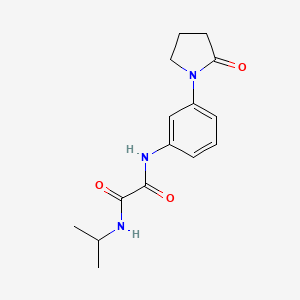

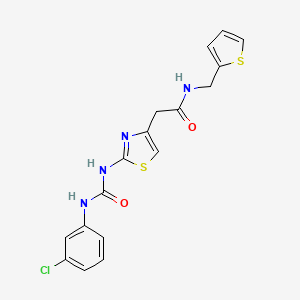

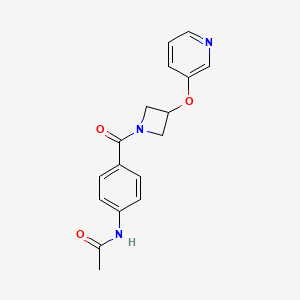

![molecular formula C15H14N4O5S B2876677 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate CAS No. 929972-93-0](/img/structure/B2876677.png)

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a chemical compound with the CAS Number: 929972-93-0 . It has a molecular weight of 362.37 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H14N4O5S/c1-9-7-13 (16-15-14 (9)10 (2)17-18 (15)3)24-25 (22,23)12-6-4-5-11 (8-12)19 (20)21/h4-8H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.37 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

A study by Zolfigol et al. (2015) demonstrated the use of a new ionic liquid sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives through a one-pot three-component condensation reaction. This method emphasizes the potential of pyridine-based sulfonic acid derivatives in facilitating organic synthesis under solvent-free conditions, showcasing their application in creating complex molecular architectures relevant to pharmaceutical development Zolfigol et al., 2015.

Synthesis of Polysubstituted Pyridines and Pyrazines

Tkadlecová et al. (2023) described a method for synthesizing polysubstituted pyridines and pyrazines via the Truce-Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. This research highlights the utility of nitrobenzenesulfonate derivatives in constructing complex nitrogen-containing heterocycles, which are common scaffolds in drug molecules and agrochemicals Tkadlecová et al., 2023.

Anticancer and Antimicrobial Applications

Debbabi et al. (2017) synthesized novel sulfonamides with pyridine moieties that exhibited efficient anticancer and antimicrobial activities. The study demonstrates the potential therapeutic applications of such compounds in treating diseases and highlights the importance of sulfonamide and pyridine derivatives in developing new pharmaceuticals Debbabi et al., 2017.

Exploratory Process Development in Pharmaceutical Synthesis

Yang et al. (2014) reported on the exploratory process development and kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate, showcasing the critical role of pyridine derivatives in the synthesis of new antibacterial agents. This work underlines the importance of such compounds in the pharmaceutical industry for scaling up the production of new drugs Yang et al., 2014.

Heterocyclic Sulfonamides Synthesis

Tucker et al. (2015) utilized a sulfur-functionalized aminoacrolein derivative for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of pyridine and sulfonamide derivatives in synthesizing a wide range of bioactive compounds. This research highlights the application of these derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential biological activities Tucker et al., 2015.

Safety and Hazards

properties

IUPAC Name |

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5S/c1-9-7-13(16-15-14(9)10(2)17-18(15)3)24-25(22,23)12-6-4-5-11(8-12)19(20)21/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEPMHYCOOVYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

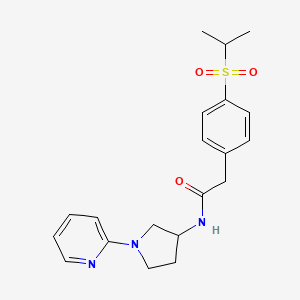

![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)

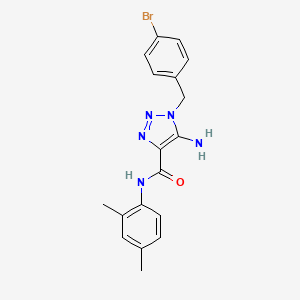

![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)

![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)

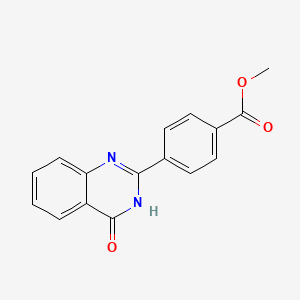

![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)